4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine
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Overview
Description
4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine is a synthetic compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their presence in various drugs and natural alkaloids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This reaction is known for its mild and functional group-tolerant conditions .
Industrial Production Methods
Industrial production of this compound may involve the use of advanced synthetic techniques and large-scale reactors to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a ketone or an aldehyde, while reduction may yield an alcohol.
Scientific Research Applications
4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It may be used in the study of biological pathways and mechanisms.
Medicine: Piperidine derivatives are often explored for their potential therapeutic effects.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine involves its interaction with specific molecular targets and pathways. The exact mechanism can vary depending on the context in which the compound is used. For example, in a biological setting, it may interact with enzymes or receptors to exert its effects.
Comparison with Similar Compounds
Similar Compounds
4,4-Difluoro-1-methylpiperidine: Another piperidine derivative with similar structural features.
4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione: A compound with a similar fluorinated structure.
Uniqueness
4,4-Difluoro-1-{1-[(3-methylphenyl)methyl]piperidine-4-carbonyl}piperidine is unique due to its specific substitution pattern and the presence of both fluorine atoms and a piperidine ring. This combination of features can result in unique chemical and biological properties.
Properties
Molecular Formula |
C19H26F2N2O |
---|---|
Molecular Weight |
336.4 g/mol |
IUPAC Name |
(4,4-difluoropiperidin-1-yl)-[1-[(3-methylphenyl)methyl]piperidin-4-yl]methanone |
InChI |
InChI=1S/C19H26F2N2O/c1-15-3-2-4-16(13-15)14-22-9-5-17(6-10-22)18(24)23-11-7-19(20,21)8-12-23/h2-4,13,17H,5-12,14H2,1H3 |
InChI Key |
PYDAOACGJFRWLF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2CCC(CC2)C(=O)N3CCC(CC3)(F)F |
Origin of Product |
United States |
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